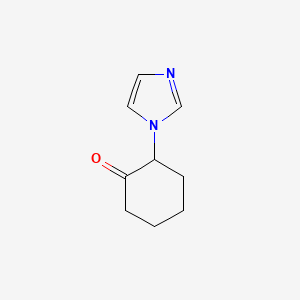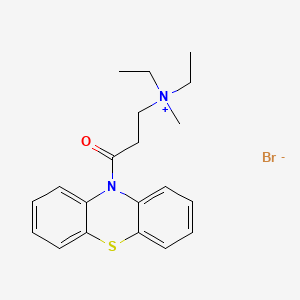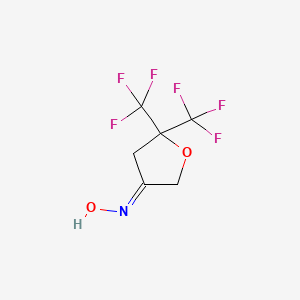
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime is a unique organic compound characterized by the presence of trifluoromethyl groups and an oxime functional group. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The incorporation of trifluoromethyl groups often imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime typically involves the following steps:
Formation of the Tetrahydrofuranone Core: The initial step involves the synthesis of the tetrahydrofuranone core, which can be achieved through various methods, including cyclization reactions of appropriate precursors.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, often involving the use of catalysts and controlled temperatures.
Oxime Formation: The final step involves the conversion of the ketone group in the tetrahydrofuranone core to an oxime group. This is typically achieved using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, while the oxime group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s effectiveness in various applications, including as an inhibitor or activator of specific biological pathways.
類似化合物との比較
Similar Compounds
2,2-Bis(trifluoromethyl)benzidine: Another compound with trifluoromethyl groups, used in the synthesis of high-performance resins and polymers.
2,2-Bis(trifluoromethyl)oxirane: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime stands out due to its unique combination of trifluoromethyl groups and an oxime functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for a wide range of applications.
特性
CAS番号 |
101833-14-1 |
|---|---|
分子式 |
C6H5F6NO2 |
分子量 |
237.10 g/mol |
IUPAC名 |
(NE)-N-[5,5-bis(trifluoromethyl)oxolan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H5F6NO2/c7-5(8,9)4(6(10,11)12)1-3(13-14)2-15-4/h14H,1-2H2/b13-3+ |
InChIキー |
HTRRXCXXRORWGE-QLKAYGNNSA-N |
異性体SMILES |
C1/C(=N\O)/COC1(C(F)(F)F)C(F)(F)F |
正規SMILES |
C1C(=NO)COC1(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


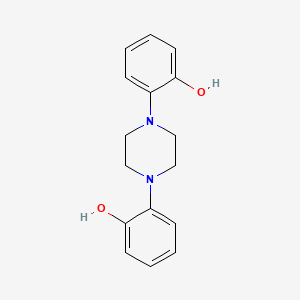

![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)




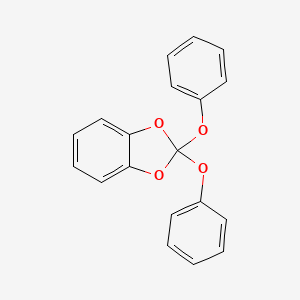
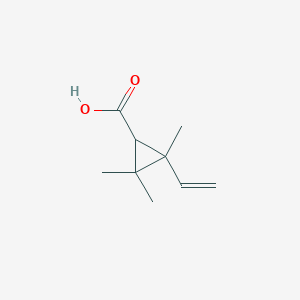
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)

